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molecular formula C13H15NO2 B8613547 Ethyl 5-phenyl-3,4-dihydro-2H-pyrrole-2-carboxylate

Ethyl 5-phenyl-3,4-dihydro-2H-pyrrole-2-carboxylate

Cat. No. B8613547
M. Wt: 217.26 g/mol
InChI Key: JZOJNMJUFNGUBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06306891B1

Procedure details

To a 1L round bottomed flask with a stirring bar and an argon inlet was added 5-phenyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid ethyl ester AV-4-1 (4.84 g, 22.28 mmol), dry CH2Cl2 (220 mL) and DDQ (5.06 g, 22.28 mmol). This solution was stirred at ambient temperature 1 h. The solvent was removed in vacuo. Aqueous NaOH (10% w/v, 440 mL) was added and the mixture was heated at reflux 24 h. The cooled, black solution was poured onto crushed ice and the mixture was acidified with conc. HCl. This mixture was extracted with EtOAc (2×). The combined extracts were washed with brine, dried (MgSO4), filtered and concentrated in vacuo. The crude product was chromatographed on silica gel using 2.5% MeOH in EtOAc as eluant to give 5-phenyl-1H-pyrrole-2-carboxylic acid AV-5-1 as an off white solid. 1H NMR (CDCl3) δ 6.59 (1H, dd, j=2.7, 3.9 Hz), 7.13 (1H, dd, j=2.7, 3.9 Hz), 7.34 (1H, m), 7.41 (2H, m), 7.59 (2H, m), 9.40 (1H, br s).
[Compound]
Name
1L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.84 g
Type
reactant
Reaction Step One
Name
Quantity
5.06 g
Type
reactant
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([CH:6]1[CH2:10][CH2:9][C:8]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[N:7]1)=[O:5])C.C(C1C(=O)C(Cl)=C(Cl)C(=O)C=1C#N)#N>C(Cl)Cl>[C:11]1([C:8]2[NH:7][C:6]([C:4]([OH:5])=[O:3])=[CH:10][CH:9]=2)[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=1

Inputs

Step One
Name
1L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
4.84 g
Type
reactant
Smiles
C(C)OC(=O)C1N=C(CC1)C1=CC=CC=C1
Name
Quantity
5.06 g
Type
reactant
Smiles
C(#N)C1=C(C(=O)C(=C(C1=O)Cl)Cl)C#N
Name
Quantity
220 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
This solution was stirred at ambient temperature 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
ADDITION
Type
ADDITION
Details
Aqueous NaOH (10% w/v, 440 mL) was added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux 24 h
Duration
24 h
ADDITION
Type
ADDITION
Details
The cooled, black solution was poured
CUSTOM
Type
CUSTOM
Details
onto crushed ice
EXTRACTION
Type
EXTRACTION
Details
This mixture was extracted with EtOAc (2×)
WASH
Type
WASH
Details
The combined extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was chromatographed on silica gel using 2.5% MeOH in EtOAc as eluant

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=CC=C(N1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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